2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane
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Overview
Description
2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexyl-substituted silanes with oxygen-containing reagents under controlled conditions. One common method involves the use of hexyltrichlorosilane as a starting material, which undergoes hydrolysis and subsequent condensation reactions to form the desired compound. The reaction conditions often include the use of solvents such as toluene or hexane and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production methods also emphasize safety measures and environmental considerations to minimize waste and emissions .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Substituted organosilicon compounds.
Scientific Research Applications
2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The presence of silicon atoms in its structure allows for unique interactions with biological molecules, potentially enhancing its efficacy in drug delivery and therapeutic applications .
Comparison with Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,4,6,6-Hexamethyl-2,4,6-trisila-1,3,5-trioxacyclohexane
- 2,2,4,4,6,6-Hexamethyl-s-trithiane
Comparison: Compared to similar compounds, 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane exhibits unique properties due to the presence of hexyl groups, which can influence its solubility, reactivity, and interactions with other molecules. The hexyl groups provide increased hydrophobicity, making it suitable for applications in non-polar environments and enhancing its potential in industrial and biomedical applications .
Properties
CAS No. |
105216-71-5 |
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Molecular Formula |
C36H78O3Si3 |
Molecular Weight |
643.3 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexahexyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C36H78O3Si3/c1-7-13-19-25-31-40(32-26-20-14-8-2)37-41(33-27-21-15-9-3,34-28-22-16-10-4)39-42(38-40,35-29-23-17-11-5)36-30-24-18-12-6/h7-36H2,1-6H3 |
InChI Key |
CFPKQTSQCUDPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCC)CCCCCC)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
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